molecular formula C13H18O3 B3176007 Methyl 3-(benzyloxy)-2,2-dimethylpropanoate CAS No. 96556-40-0

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate

Cat. No.: B3176007
CAS No.: 96556-40-0
M. Wt: 222.28 g/mol
InChI Key: BDGQTIDXLCJQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate (CAS: 96556-40-0) is a branched ester featuring a benzyloxy substituent at the third carbon and two methyl groups at the second carbon of the propanoate backbone. Its synthesis typically involves the reaction of hydroxyl-trimethyl acetic acid methyl ester with benzyl bromide, achieving yields of ~70% . The compound's steric hindrance from the 2,2-dimethyl group enhances stability against hydrolysis, while the benzyloxy ether contributes to moderate lipophilicity, making it valuable in synthetic intermediates and pharmaceutical precursors.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,12(14)15-3)10-16-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGQTIDXLCJQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731411
Record name Methyl 3-(benzyloxy)-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96556-40-0
Record name Methyl 3-(benzyloxy)-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-2,2-dimethylpropanoate typically involves the esterification of 3-(benzyloxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of compounds that inhibit the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. Methyl 3-(benzyloxy)-2,2-dimethylpropanoate has been investigated for its ability to inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key player in this pathway. Compounds that target DXR can disrupt isoprene synthesis, leading to lethal effects on these pathogens, thus representing a promising avenue for developing new antimicrobial agents .

Monoamine Oxidase Inhibition
Another area of interest is the compound's role as a potential monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in the treatment of neurological disorders such as depression and Parkinson's disease. Research indicates that derivatives containing benzyloxy groups can enhance MAO-B inhibition, suggesting that this compound might exhibit similar properties. The structural modifications involving benzyloxy groups have shown improved inhibitory activities against MAO-B, making them candidates for further pharmacological studies .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, making it versatile in synthetic pathways. For instance, it can be used to synthesize more complex molecules through reactions such as C–H amination or esterification processes . The ability to modify its structure while maintaining stability makes it valuable in developing new chemical entities.

Case Studies and Research Findings

Study Focus Findings
RSC Study Antimicrobial ActivityDemonstrated effective inhibition of DXR in M. tuberculosis and P. falciparum, highlighting its potential as an antimicrobial agent.
J-Stage Publication Organic SynthesisShowed successful transformations using this compound as an intermediate for synthesizing optically active compounds.
Nature Research MAO InhibitionIdentified structural modifications that enhance MAO-B inhibitory activity, suggesting potential therapeutic applications for neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent(s) Key Properties/Applications References
Methyl 3-(benzyloxy)-2,2-dimethylpropanoate Benzyloxy (ether) High steric hindrance, moderate lipophilicity, used in synthetic intermediates. Yield: ~70%
(Thiophen-2-yl)formamido 2,2-dimethylpropanoate (17) Thiophenyl-formamido (amide) Polar due to amide group; higher solubility in polar solvents. Yield: 77%
Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate Chlorothiophenyl (heterocyclic) Enhanced electronic effects from Cl and thiophene; potential in medicinal chemistry. CAS: 419565-61-0
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (3) Chlorophenyl, hydroxy Exhibits antiproliferative activity; hydroxyl group increases polarity.
Methyl 3-(2-bromo-6-isopropoxyphenyl)-2,2-dimethylpropanoate (3.11b) Bromo-isopropoxyphenyl Synthesized via Pd-catalyzed C-H arylation; bulky substituents affect reactivity. Yield: 71%
Methyl 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoate TBS-protected hydroxy Silicon-based protecting group; deprotected under fluoride conditions.

Reactivity and Stability

  • Hydrolysis Resistance: The 2,2-dimethylpropanoate (pivaloate) group in the target compound provides superior steric protection against hydrolysis compared to less hindered esters (e.g., methyl acetate derivatives) .
  • Deprotection Strategies: Unlike the benzyloxy group (removed via hydrogenolysis), the TBS-protected analog (CAS: 1115-20-4) requires fluoride-based deprotection, highlighting divergent synthetic utility .

Biological Activity

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a benzyloxy group and a dimethylpropanoate moiety. Its molecular formula is C12H16O3C_{12}H_{16}O_3, and it possesses unique chemical properties that may influence its biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that related compounds may inhibit enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in neurotransmitter metabolism .
  • Cell Proliferation : Investigations into analogs of this compound indicate potential antiproliferative effects against cancer cell lines. These effects are hypothesized to be mediated through interactions with heat shock proteins and modulation of cell cycle pathways.

In Vitro Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that this compound and its analogs can inhibit the proliferation of various cancer cell lines. For instance, related compounds have been shown to affect colon cancer cell proliferation significantly.
  • Tyrosinase Inhibition : Similar compounds have exhibited inhibitory effects on tyrosinase activity, which is crucial for melanin production. Such activity suggests potential applications in treating hyperpigmentation disorders .

Case Studies

  • Study on MAO Inhibition : A study synthesized several benzyloxy derivatives and evaluated their inhibitory activities against MAO-B. The results indicated that certain derivatives showed potent inhibition with IC50 values as low as 0.11 µM, suggesting that this compound may exhibit similar properties .
  • Antioxidant Activity : Research has also highlighted the antioxidant capabilities of compounds related to this compound. These compounds demonstrated strong antioxidant efficacy in cellular models, further supporting their potential therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundTyrosinase InhibitionTBD
Analog 1 (related structure)MAO-B Inhibition0.11
Analog 2 (related structure)Antioxidant ActivityTBD
Analog 3 (related structure)Cancer Cell ProliferationTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzyloxy)-2,2-dimethylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzyloxy)-2,2-dimethylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.